molecular formula C17H29FN6O7 B612448 TDFA

TDFA

Cat. No.: B612448
M. Wt: 448.4 g/mol
InChI Key: SOZMHIJABUOUSN-ORMVGFHCSA-N
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Description

Trifluoroacetate salt, commonly referred to as trifluoroacetate, is a chemical compound with the formula CF₃CO₂⁻. It is the salt form of trifluoroacetic acid and is widely used in various chemical reactions and industrial applications due to its unique properties. Trifluoroacetate salts are known for their high solubility in water and organic solvents, making them versatile reagents in both laboratory and industrial settings .

Scientific Research Applications

Trifluoroacetate salts have a wide range of applications in scientific research:

Mechanism of Action

The sequence and interactions between the side chains of different amino acids allow each protein to fold into a specific three-dimensional shape and perform biological functions .

Future Directions

The genetic code, which determines the sequence of amino acids in proteins, is almost universal but not absolute. Recent research has found exceptions to this rule, suggesting that the genetic code is open to expansion and evolutionary change .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoroacetate salts can be synthesized through the neutralization of trifluoroacetic acid with a suitable base. One common method involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, with special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .

Industrial Production Methods

Industrially, trifluoroacetate salts are prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reactions are as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] This method ensures high purity and yield of the trifluoroacetate salts .

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetate salts undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoroacetate salts are unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high acidity, strong electron-withdrawing effects, and the ability to stabilize negative charges. These properties make trifluoroacetate salts valuable reagents in various chemical and industrial processes .

Properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMHIJABUOUSN-ORMVGFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29FN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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